The synthesis of Veldoreotide involves complex peptide synthesis techniques. One common method is the solid-phase peptide synthesis approach, which allows for the sequential addition of amino acids to form the desired peptide chain. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the amino acids are protected during synthesis to prevent unwanted reactions.
In one reported synthesis strategy, Veldoreotide is constructed through a series of coupling reactions using various coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and N-hydroxy succinimide. The final product is purified through high-performance liquid chromatography techniques to ensure high purity and yield .
The molecular formula of Veldoreotide is , with a molecular weight of approximately 1123.3 g/mol. The structure features multiple amino acid residues arranged in a specific sequence that allows for its biological activity. The compound's three-dimensional conformation is crucial for its interaction with somatostatin receptors, influencing its efficacy as a therapeutic agent.
Veldoreotide participates in various chemical reactions primarily associated with its interactions with biological receptors. Upon administration, it binds to somatostatin receptors, leading to downstream signaling pathways that result in reduced secretion of growth hormone.
The primary reactions include:
Veldoreotide acts as a full agonist at somatostatin receptor subtypes 2, 4, and 5. Upon binding to these receptors, it activates G-protein signaling pathways that lead to the inhibition of adenylate cyclase activity. This results in decreased intracellular cyclic adenosine monophosphate levels, ultimately reducing the secretion of growth hormone from pituitary adenomas.
In experimental models, Veldoreotide has shown significant efficacy in reducing growth hormone levels compared to other somatostatin analogues like Octreotide and Pasireotide .
Veldoreotide exhibits several notable physical and chemical properties:
Veldoreotide has significant applications in clinical settings:
Research continues into expanding its use for other conditions related to hormonal dysregulation and tumor growth inhibition .
Veldoreotide (DG3173; PTR-3173) is a synthetic cyclic hexapeptide somatostatin analog engineered for selective agonism at somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, SSTR5). Its molecular architecture features critical D-amino acid substitutions that stabilize a bioactive conformation resistant to enzymatic degradation, while a unique cyclic scaffold enhances receptor-binding specificity. Unlike first-generation analogs (e.g., octreotide), veldoreotide lacks affinity for SSTR1 and SSTR3, attributable to its distinct spatial arrangement of side chains that sterically hinder interactions with these subtypes [3] [4].
Binding affinity studies using radiolabeled ligands reveal sub-nanomolar to low-nanomolar EC₅₀ values for target receptors: 10.5 nM for SSTR4, 37.6 nM for SSTR2, and 31.3 nM for SSTR3 (though SSTR3 activation is functionally negligible). The exceptional affinity for SSTR4—approximately 3.6-fold higher than for SSTR2—stems from hydrogen bonding between veldoreotide’s C-terminal carbamoyl group and transmembrane residues in SSTR4’s ligand pocket. This interaction is absent in SSTR1/SSTR3, explaining subtype exclusion [1] [5] [10].
Table 1: Binding Affinities of Veldoreotide (TFA) at Somatostatin Receptor Subtypes
| Receptor Subtype | EC₅₀ (nM) | Relative Selectivity vs. Octreotide |
|---|---|---|
| SSTR4 | 10.5 ± 3.4 | >100-fold higher |
| SSTR5 | 10.5 ± 3.4* | 5-fold higher |
| SSTR2 | 37.6 ± 4.5 | Comparable |
| SSTR3 | 31.3 ± 14.4 | Low functional activity |
Data from fluorescence-based membrane potential assays in HEK293 cells [4] [5]. *SSTR5 EC₅₀ matches SSTR4 due to structural homology in ligand-binding domains [3].
Upon binding SSTR2/4/5, veldoreotide (TFA) initiates G-protein-dependent signaling cascades primarily through pertussis toxin-sensitive Gαᵢ/o proteins. Ligand-receptor engagement triggers GDP/GTP exchange on Gα subunits, dissociating Gα-GTP from Gβγ dimers. Downstream effects are subtype-specific:
Non-canonical pathways include β-arrestin recruitment, which internalizes receptors to terminate signaling. Veldoreotide exhibits balanced G-protein/β-arrestin activation, minimizing receptor desensitization compared to pasireotide [3].
Veldoreotide (TFA) demonstrates subtype-biased agonism reflected in divergent G-protein activation efficiencies. Fluorescence-based assays in HEK293 cells co-expressing SSTRs and GIRK2 channels quantify efficacy via Emax (maximal response relative to somatostatin-14):
Table 2: G-Protein Coupling Efficacy of Veldoreotide (TFA) at SSTR Subtypes
| Parameter | SSTR4 | SSTR2 | SSTR5 | SSTR3 |
|---|---|---|---|---|
| Emax (%) | 99.5 ± 2.1 | 98.4 ± 3.0 | 96.9 ± 2.8 | 52.0 ± 4.3* |
| G-Protein Family | Gαᵢ/Gα₀ | Gαᵢ | Gα₀ | Gαq |
| Key Effector | ↓cAMP, ↑GIRK | ↓cAMP | ↑PLCβ/PKC | Mild Ca²⁺ flux |
Data normalized to somatostatin-14 (=100%); SSTR3 activation is partial [3].
This biased signaling profile enables functional selectivity: SSTR4-mediated anti-inflammation, SSTR5-driven hormone suppression, and SSTR2-modulated ion channels [3] [10].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1